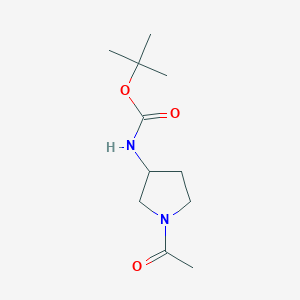

1-Acetyl-3-(BOC-Amino)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry Research

The importance of the pyrrolidine nucleus in drug discovery is underscored by its presence in numerous natural products and pharmacologically active compounds. frontiersin.org

Pyrrolidine as a Versatile Nitrogen Heterocycle in Drug Discovery Scaffolds

The pyrrolidine scaffold offers several advantages in drug design. nih.govresearchgate.netnih.govdntb.gov.ua Its non-planar, puckered structure provides a three-dimensional framework that can effectively explore pharmacophore space. nih.govresearchgate.netnih.govdntb.gov.ua This is in contrast to flat, aromatic rings, which offer less structural diversity. nih.gov The sp³-hybridized carbon atoms in the pyrrolidine ring contribute to its molecular complexity and the potential for multiple stereogenic centers, which is crucial for achieving selectivity and potency in drug candidates. nih.govresearchgate.netnih.govdntb.gov.ua

The versatility of the pyrrolidine ring is further enhanced by the ease with which it can be functionalized. The nitrogen atom can be readily substituted, and various substituents can be introduced at different positions on the carbon skeleton, allowing for fine-tuning of the molecule's physicochemical and biological properties. nih.gov This adaptability has led to the development of a wide range of pyrrolidine-containing drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Role of Substituted Pyrrolidines in the Synthesis of Biologically Active Molecules

The introduction of substituents onto the pyrrolidine ring plays a critical role in determining the biological activity of the resulting molecules. nih.govresearchgate.netnih.govdntb.gov.ua The nature, position, and stereochemistry of these substituents can profoundly influence how a molecule interacts with its biological target. researchgate.netnih.govdntb.gov.ua For instance, the strategic placement of functional groups can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. researchgate.net

A notable example is the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The synthesis of potent and selective DPP-IV inhibitors often involves the use of substituted pyrrolidines, where modifications to the substituent groups have led to the discovery of highly effective drug candidates. nih.gov Similarly, substituted pyrrolidines have been instrumental in the development of antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgnih.gov The ability to create vast libraries of substituted pyrrolidines has enabled medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds. frontiersin.org

Position of 1-Acetyl-3-(BOC-Amino)pyrrolidine within Pyrrolidine Chemistry Research

Within the vast landscape of pyrrolidine chemistry, this compound serves as a key building block and intermediate. The "BOC" (tert-butoxycarbonyl) protecting group on the amino function at the 3-position allows for selective chemical transformations. lookchem.com The acetyl group at the 1-position (the nitrogen atom) modifies the properties of the pyrrolidine ring and can be a crucial element for biological activity or a handle for further synthetic modifications.

This specific substitution pattern makes this compound a valuable precursor for the synthesis of more complex molecules. aalto.fi It provides a scaffold where the two nitrogen functionalities can be manipulated independently, offering a high degree of synthetic flexibility.

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving this compound and structurally similar compounds primarily focuses on its utility in the synthesis of novel, biologically active agents. Researchers have explored its use in creating libraries of compounds for screening against various therapeutic targets. The ability to readily deprotect the BOC group and further functionalize the resulting amine, or to modify the acetyl group, allows for the generation of a diverse range of derivatives.

For example, related (BOC-amino)pyrrolidines have been used to prepare histamine (B1213489) H3 receptor antagonists and potent inhibitors of EGFR tyrosine kinase. sigmaaldrich.comsigmaaldrich.com These studies highlight the potential of this scaffold in developing treatments for neurological disorders and cancer. Furthermore, research has delved into the development of efficient, one-pot synthetic methodologies for creating substituted pyrrolidines, which can streamline the drug discovery process. acs.org

Referenced Compounds

| Compound Name |

|---|

| This compound |

| (BOC-amino)pyrrolidines |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCMEGQRKOYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl 3 Boc Amino Pyrrolidine and Its Analogs

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization in Relation to the Chemical Compound

The synthesis of the pyrrolidine scaffold, a key structural motif in many biologically active compounds, can be achieved through two main strategies: building the ring from simpler, non-cyclic molecules or modifying a pre-existing pyrrolidine ring. nih.gov

Ring Construction from Acyclic and Cyclic Precursors

The formation of the pyrrolidine ring from acyclic precursors is a versatile method that allows for the introduction of various substituents during the cyclization process. nih.gov This approach often involves intramolecular reactions of linear molecules containing the necessary functional groups to form the five-membered ring. For instance, the cyclization of amino alcohols or amino ketones under acidic or basic conditions is a common method. mdpi.com Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can create multiple stereocenters in a single step with high control. mappingignorance.orgacs.org While less common for drug synthesis, forming the ring from acyclic precursors offers the advantage of incorporating diverse functional groups at the formation stage. nih.gov

Alternatively, the pyrrolidine ring can be constructed from other cyclic precursors. A notable example is the ring contraction of pyridines. This strategy is highly attractive due to the abundance and low cost of pyridine (B92270) starting materials. osaka-u.ac.jpnih.gov Photo-promoted reactions of pyridines with silylborane can lead to pyrrolidine derivatives, offering a novel and efficient route to these valuable skeletons. osaka-u.ac.jpnih.govresearchgate.net

| Precursor Type | Method | Key Features | Reference |

| Acyclic | Intramolecular Cyclization | Builds ring from linear molecules | nih.govmdpi.com |

| Acyclic | 1,3-Dipolar Cycloaddition | High stereocontrol, creates multiple stereocenters | mappingignorance.orgacs.org |

| Cyclic (Pyridine) | Ring Contraction | Utilizes abundant starting materials | osaka-u.ac.jpnih.govresearchgate.net |

Functionalization of Preformed Pyrrolidine Rings

The functionalization of a pre-existing pyrrolidine ring is a more common and often more direct approach to synthesizing substituted pyrrolidines like 1-Acetyl-3-(BOC-Amino)pyrrolidine. nih.gov This strategy typically starts with readily available pyrrolidine derivatives, such as proline or 4-hydroxyproline, which serve as chiral building blocks. nih.gov The synthesis of (R)-3-(Boc-amino)pyrrolidine, a key intermediate, can be achieved from (R)-3-aminopyrrolidine by protection with a Boc group. guidechem.com Further N-acetylation would then yield the target compound.

Direct C-H functionalization of the pyrrolidine ring is an emerging and powerful technique. rsc.orgrsc.org This method allows for the introduction of aryl groups at the α-position of the pyrrolidine ring in a one-pot reaction, providing a green and practical alternative to metal-mediated functionalization. rsc.orgrsc.org For instance, the reaction of pyrrolidine with a quinone monoacetal can lead to the formation of an iminium ion, which can then be captured by an aromatic nucleophile to yield an α-aryl-substituted pyrrolidine. rsc.orgrsc.org

| Starting Material | Reaction | Product | Reference |

| (R)-3-Aminopyrrolidine | Boc Protection | (R)-3-(Boc-amino)pyrrolidine | guidechem.com |

| Pyrrolidine | C-H Arylation | α-Aryl-substituted pyrrolidine | rsc.orgrsc.org |

Stereoselective Synthesis Approaches for Pyrrolidine Derivatives

Given the importance of stereochemistry in the biological activity of many pharmaceuticals, the development of stereoselective methods for synthesizing pyrrolidine derivatives is of paramount importance.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. These optically pure compounds are temporarily incorporated into the substrate, direct the stereoselective formation of new stereocenters, and are subsequently removed. acs.org Oppolzer's camphorsultam and Evans' oxazolidinones are commonly used chiral auxiliaries in the asymmetric synthesis of pyrrolidines. acs.org

A notable application is the use of a chiral sultam auxiliary in an asymmetric 1,3-dipolar cycloaddition to construct the 3,4-syn substituted pyrrolidine core of the drug Upadacitinib. acs.org This approach provides high levels of diastereoselectivity and enantioselectivity. The chiral auxiliary can often be recovered and reused, making the process more cost-effective. acs.org Similarly, chiral benzylamines derived from (R)-phenylglycinol have been used to direct the diastereoselective addition of Grignard reagents to form trans-(R,R)-disubstituted pyrrolidines. acs.org

| Chiral Auxiliary | Reaction Type | Key Advantage | Reference |

| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | High diastereoselectivity and enantioselectivity | acs.org |

| Evans' Oxazolidinones | 1,3-Dipolar Cycloaddition | Commercially available and easily removed | acs.org |

| (R)-Phenylglycinol-derived benzylamine | Grignard Addition | Complete diastereoselectivity | acs.org |

Enantioselective Catalysis in Pyrrolidine Synthesis

Enantioselective catalysis offers a more atom-economical and elegant approach to chiral pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.comnih.govunibo.it Proline and its derivatives are prominent organocatalysts for the synthesis of chiral pyrrolidines. mdpi.comnih.gov These catalysts can activate substrates through the formation of enamines or iminium ions, leading to highly enantioselective transformations. mdpi.com

For example, bifunctional amino-squaramide catalysts derived from cinchonidine (B190817) have been successfully employed in the asymmetric cascade reaction of N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org The development of novel organocatalysts, such as those derived from tartaric and glyceric acids, continues to expand the scope and efficiency of these methodologies. mdpi.comnih.gov The "clip-cycle" synthesis is another innovative organocatalytic approach where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization of a thioacrylate-activated bis-homoallylic amine to form pyrrolidines with high enantioselectivity. core.ac.uk

| Catalyst Type | Reaction | Key Feature | Reference |

| Proline and derivatives | Aldol (B89426), Michael additions | Enamine/iminium ion activation | mdpi.comnih.gov |

| Cinchonidine-derived amino-squaramide | Cascade reaction | Synthesis of quaternary stereocenters | rsc.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | "Clip-cycle" synthesis | core.ac.uk |

Transition Metal-Catalyzed Asymmetric Reactions for Pyrrolidine Architectures

The development of chiral pyrrolidine structures is greatly advanced by transition metal-catalyzed asymmetric reactions. These methods provide a powerful and economical means of establishing stereocenters during the synthesis of organic compounds. acs.org The metal center, in conjunction with a chiral ligand, facilitates strong chemical activation and induces the desired stereoselectivity. acs.org

A notable strategy involves the use of rhodium(II) catalysts for consecutive C-H insertion reactions. This approach allows for the direct difunctionalization of a pyrrolidine moiety, leading to the formation of C2-symmetrical pyrrolidines with high levels of both enantioselectivity and diastereoselectivity. acs.org Another powerful technique is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, which offers a direct pathway to functionalized pyrrolidines. acs.org Furthermore, iridium-catalyzed branched-selective allylic substitution has been elegantly employed to access enantiomers of key pyrrolidine precursors. acs.org

The following table summarizes some key transition metal-catalyzed reactions for pyrrolidine synthesis:

| Reaction Type | Catalyst System | Key Features | Reference |

| Asymmetric C-H Insertion | Rhodium(II) with chiral ligands (e.g., Rh2(S-DOSP)4) | High regio-, diastereo-, and enantioselectivity for C-H insertions into methylene (B1212753) groups adjacent to an amide nitrogen. | acs.org |

| Asymmetric [3+2] Cycloaddition | Palladium with chiral phosphoramidite (B1245037) ligands | Direct route to functionalized pyrrolidines from trimethylenemethane and imines. | acs.org |

| Enantioselective Allylic Substitution | Iridium with chiral iridacycle catalysts | Provides access to both enantiomers of pyrrolidine precursors with high yields and selectivities. | acs.org |

| Intramolecular Michael Addition | Tributylphosphine (PBu3) | Synthesis of substituted N-aryl-pyrrolidines. | tandfonline.com |

Enzymatic Resolution and Dynamic Kinetic Resolution in Pyrrolidine Synthesis

Enzymatic methods offer a highly selective approach to obtaining enantiomerically pure pyrrolidines. Kinetic resolution, a process where enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, is a cornerstone of this strategy. wikipedia.org Lipases are frequently employed enzymes in this context. For instance, the acetylation of racemic 2,5-disubstituted-dihydroxy pyrrolidine using PS lipase (B570770) can yield the diacetate product and the remaining diol with excellent enantioselectivity. rsc.org

However, traditional kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiopure product. rsc.org To overcome this limitation, dynamic kinetic resolution (DKR) has emerged as a powerful alternative. rsc.org DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.orgnih.gov A notable example involves the use of a lipase in combination with a ruthenium catalyst to racemize the starting material, achieving significantly higher yields than traditional enzymatic methods. rsc.org

More advanced chemoenzymatic dynamic kinetic resolutions have also been developed, where a chemical catalyst handles the racemization and an enzyme performs the selective reaction. wikipedia.org For instance, secondary alcohols have been resolved with high yields and enantiomeric excess using Candida antarctica lipase B (CALB) in conjunction with a ruthenium racemization complex. wikipedia.org

Control of Stereochemistry in Multistep Synthetic Sequences

The control of stereochemistry throughout a multistep synthesis is fundamental to arriving at the desired isomer of a complex molecule like this compound. This often involves a combination of strategies, including the use of chiral starting materials, asymmetric catalysts, and stereoselective reactions.

Retrosynthetic analysis is a key intellectual tool for planning these sequences, allowing chemists to work backward from the target molecule to identify suitable starting materials and transformations. youtube.com A common approach for synthesizing pyrrolidine-containing drugs is to start from readily available chiral precursors like (S)-prolinol, which can be derived from the reduction of proline. mdpi.com

The sequence of reactions is critical. For instance, in the synthesis of certain bicyclic proline analogs, key steps include a rhodium(II)-catalyzed nitrenoid insertion to create the tertiary amine and a Grubbs' ring-closing metathesis to form the pyrrolidine ring. nih.gov The stereochemical outcome of each step must be carefully considered and controlled to ensure the final product has the correct three-dimensional structure.

Key Protecting Group Strategies: Focus on tert-Butoxycarbonyl (BOC) Protection in Pyrrolidine Synthesis

In the synthesis of complex molecules with multiple reactive sites, protecting groups are essential to ensure chemoselectivity. acs.org For amines, the tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups due to its stability and specific cleavage conditions. jk-sci.comtotal-synthesis.com

Introduction and Removal of the BOC Group in Amine Protection

The BOC group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The reaction can be performed under various conditions, including in aqueous solutions, acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP), or even solvent-free conditions. jk-sci.comwikipedia.org

The removal of the BOC group, or deprotection, is generally achieved under acidic conditions. total-synthesis.com Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) are commonly used. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine and carbon dioxide. jk-sci.comchemistrysteps.com

The following table outlines common methods for the introduction and removal of the BOC group:

| Process | Reagents and Conditions | Notes | Reference |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA, DMAP), Solvent (e.g., water, THF, acetonitrile) | Can also be performed under solvent-free conditions. | jk-sci.comwikipedia.org |

| Deprotection | Strong acid (e.g., TFA, HCl), Solvent (e.g., DCM, methanol, ethyl acetate) | The t-butyl cation intermediate can potentially alkylate other nucleophiles; scavengers like anisole (B1667542) may be used. | wikipedia.org |

| Deprotection | Trimethylsilyl iodide followed by methanol | A milder alternative for substrates sensitive to strong acids. | wikipedia.org |

| Deprotection | Aluminum trichloride (B1173362) (AlCl₃) | Allows for selective cleavage of the N-Boc group in the presence of other protecting groups. | wikipedia.org |

Chemoselectivity and Stability Considerations of BOC-Protected Intermediates

The BOC group is valued for its stability under a wide range of reaction conditions, particularly its resistance to basic hydrolysis and many nucleophiles. total-synthesis.comorganic-chemistry.org This stability allows for transformations on other parts of the molecule without affecting the protected amine.

The BOC group's acid lability provides orthogonality with other common protecting groups. For example, it is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis. total-synthesis.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where different protecting groups need to be removed selectively at various stages. total-synthesis.comresearchgate.net

However, challenges can arise during BOC deprotection. The tert-butyl cation generated can lead to side reactions by alkylating other nucleophilic sites in the molecule. total-synthesis.com To mitigate this, "scavengers" such as anisole or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org Furthermore, achieving selective deprotection of one N-Boc group in the presence of another (e.g., primary vs. secondary N-Boc) can be difficult with standard strong-acid methods, although some selective methods using reagents like zinc bromide have been developed. acs.orgjk-sci.com

Advanced Synthetic Transformations Involving Pyrrolidine Cores Relevant to the Chemical Compound

Once the protected pyrrolidine core is established, a variety of advanced synthetic transformations can be employed to introduce further complexity and arrive at the final target molecule. These transformations often leverage the inherent reactivity of the pyrrolidine ring and its substituents.

One of the most powerful methods for constructing the pyrrolidine ring itself is the [3+2] dipolar cycloaddition of azomethine ylides. nih.gov This atom-economic reaction allows for the direct formation of the five-membered ring with control over multiple stereocenters. nih.gov These azomethine ylides can be generated from various precursors, including the activation of imines or the opening of aziridine (B145994) rings. nih.gov

Further functionalization of the pyrrolidine ring can be achieved through various C-H activation and cross-coupling reactions. For instance, palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed, where transmetalation with zinc chloride helps to preserve the stereochemical integrity of the lithiated intermediate. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form C-N bonds, further diversifying the structures that can be synthesized from a pyrrolidine core. rsc.org

The pyrrolidine ring is a versatile scaffold that can be incorporated into a wide range of biologically active compounds. nih.gov The ability to perform these advanced transformations on the pyrrolidine core is therefore critical for the synthesis of novel chemical entities with potential applications in drug discovery. researchgate.net

Curtius Rearrangement Applications in Pyrrolidine Synthesis

The Curtius rearrangement is a powerful and versatile tool in organic synthesis, enabling the conversion of carboxylic acids into amines, urethanes, and ureas via an acyl azide (B81097) intermediate. nih.govnih.gov A key advantage of this reaction is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating carbon center. nih.gov This makes it particularly valuable in the synthesis of complex, stereochemically defined molecules, including pyrrolidine derivatives.

One notable application involves the synthesis of a 3-phenyl-3-pyrrolidinamine moiety, a key component for certain quinolone antibacterials. In this process, a pyrrolidine carboxylic acid is converted to its corresponding N-Boc derivative through a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine (B128534) in the presence of tert-butanol. nih.gov Subsequent deprotection steps then yield the desired amine. nih.gov

In a different approach, an "interrupted" Curtius rearrangement of N-Boc-protected quaternary proline derivatives has been shown to yield γ-amino ketones or unsaturated pyrrolidines instead of the expected carbamates. acs.orgalmacgroup.com This outcome is dependent on the substituent at the quaternary carbon. The reaction proceeds through the formation of an acyl azide, which rearranges to an isocyanate. acs.orgalmacgroup.com However, due to steric hindrance, this isocyanate does not undergo nucleophilic attack as in a typical Curtius rearrangement. Instead, it is proposed to form a cyclic N-acyliminium species, which can then react with water to form a ring-opened ketone or tautomerize to an unsaturated pyrrolidine. acs.orgalmacgroup.com

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Pyrrolidine carboxylic acid (30) | DPPA, Et3N, tBuOH | Boc-derivative (31) | nih.gov |

| N-Boc-quaternary proline derivative | DPPA (thermal conditions) | γ-amino ketone or unsaturated pyrrolidine | acs.orgalmacgroup.com |

1,3-Dipolar Cycloaddition Strategies for Pyrrolidine Derivatization

The 1,3-dipolar cycloaddition is a highly effective method for the synthesis of five-membered heterocyclic rings, including the pyrrolidine core. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. wikipedia.org A significant application of this strategy in pyrrolidine synthesis is the reaction between an azomethine ylide (the 1,3-dipole) and an alkene, which furnishes the pyrrolidine ring in a stereospecific and often regioselective manner. wikipedia.orgrsc.org

This methodology has been extensively used to create complex pyrrolidine-containing scaffolds, such as spirooxindole-pyrrolidines, which are present in numerous natural products and pharmaceutically active molecules. mdpi.comnih.gov In a typical three-component reaction, an isatin (B1672199), an α-amino acid, and a dipolarophile are reacted to generate the desired spiro-compound. mdpi.com The azomethine ylide is generated in situ from the isatin and the α-amino acid. mdpi.com The choice of dipolarophile can be used to control the final structure of the N-fused pyrrolidinyl spirooxindole. mdpi.com

The reaction conditions can be optimized to achieve high yields and diastereoselectivities. For instance, the use of benzoic acid as a catalyst in ethanol (B145695) under microwave irradiation has been shown to be effective for the cycloaddition of non-stabilized azomethine ylides with olefinic oxindoles. nih.gov

| 1,3-Dipole Precursors | Dipolarophile | Product | Key Features | Reference |

|---|---|---|---|---|

| Isatins, α-amino acids | Maleimides, 1,4-enedione derivatives | N-fused pyrrolidinyl spirooxindoles | High yield and diastereoselectivity | mdpi.com |

| Cyclic amines (e.g., THIQ), Aldehydes | Olefinic oxindoles | Spirooxindole-pyrrolidines | Diastereoselective, catalyzed by Brønsted acids | nih.gov |

Palladium-Catalyzed Carboamination Reactions in Pyrrolidine Formation

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of C-N and C-C bonds, and their application in the synthesis of pyrrolidines has been a significant area of research. dntb.gov.ua Palladium-catalyzed carboamination of γ-aminoalkenes provides an efficient route to substituted pyrrolidines. nih.gov This reaction involves the coupling of a γ-(N-arylamino)alkene with a vinyl or aryl bromide in the presence of a palladium catalyst and a base. nih.gov

These reactions are known to proceed with high diastereoselectivity, leading to the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov The mechanism is believed to involve the intramolecular syn-insertion of the alkene into a palladium-nitrogen bond of a Pd(Ar)(NRR') complex, followed by reductive elimination to form the pyrrolidine ring. nih.gov This process results in the net suprafacial addition of the aryl group and the nitrogen atom across the double bond. nih.gov

Furthermore, enantioselective versions of these reactions have been developed, allowing for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives. nih.gov These chiral pyrrolidines are valuable building blocks for the synthesis of natural products and pharmaceutical agents. nih.govorganic-chemistry.org The use of chiral ligands on the palladium catalyst is key to achieving high enantioselectivity. nih.gov

| Substrates | Catalyst System | Product | Key Outcome | Reference |

|---|---|---|---|---|

| γ-(N-arylamino)alkenes, vinyl bromides | Palladium(0) catalyst, base | N-aryl-2-allyl pyrrolidines | High diastereoselectivity (trans-2,3 and cis-2,5) | nih.gov |

| N-Boc-pent-4-enylamines, aryl/alkenyl bromides | Pd catalyst with chiral ligand | Enantiomerically enriched 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines | Up to 94% ee | nih.gov |

Selective C-N Bond Cleavage Studies in Pyrrolidine Systems

While the construction of the pyrrolidine ring is a primary focus of synthetic chemistry, the selective cleavage of its bonds offers a powerful strategy for "skeletal remodeling" and the synthesis of other valuable molecules. nih.gov The cleavage of the typically inert C-N bonds in unstrained pyrrolidines presents a significant synthetic challenge. nih.govacs.org

A recently developed method addresses this challenge through a combination of Lewis acid and photoredox catalysis to achieve the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. nih.govacs.orgorganic-chemistry.org This process involves a single-electron transfer to the amide, which is facilitated by the Lewis acid, followed by site-selective cleavage at the C2-N bond. acs.orgorganic-chemistry.org The use of a highly reducing photoredox catalyst, such as an iridium complex, under blue LED irradiation is crucial for this transformation. organic-chemistry.org

This methodology is applicable to a variety of pyrrolidine-containing molecules and allows for the conversion of the pyrrolidine framework into other heterocyclic systems like aziridines, γ-lactones, and tetrahydrofurans. nih.govacs.orgchemrxiv.org This "skeletal remodeling" approach significantly expands the synthetic utility of pyrrolidines as starting materials for diverse chemical structures. nih.gov

| Substrate | Catalysis System | Key Transformation | Resulting Products | Reference |

|---|---|---|---|---|

| N-benzoyl pyrrolidine | Lewis acid (e.g., Zn(OTf)2) and photoredox catalyst (e.g., Ir(4-Fppy)3) | Reductive cleavage of C2-N bond | Aziridines, γ-lactones, tetrahydrofurans | nih.govacs.orgorganic-chemistry.org |

Role As a Chiral Building Block in Complex Organic Synthesis

Utility in Asymmetric Synthesis of Complex Molecular Entities

The inherent chirality of 1-acetyl-3-(BOC-amino)pyrrolidine makes it a valuable precursor in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. mdpi.comnih.gov The pyrrolidine (B122466) ring is a common structural motif in a vast array of biologically active natural products and synthetic compounds. mdpi.com The precise spatial arrangement of substituents on the pyrrolidine ring is often critical for their biological function, making enantiomerically pure starting materials like this compound highly sought after.

One notable application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes. nih.gov For instance, the synthesis of potent and selective DPP-IV inhibitors, such as 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, showcases the utility of such scaffolds. nih.gov While this example highlights a 2-cyano substituted pyrrolidine, the underlying principle of using a functionalized pyrrolidine core to build complex, biologically active molecules is directly applicable. The acetyl group at the 1-position can influence the reactivity and conformational properties of the ring, thereby impacting the stereochemical outcome of subsequent reactions.

The BOC-protected amino group at the 3-position provides a handle for further elaboration. After deprotection, the resulting free amine can be acylated, alkylated, or used in a variety of coupling reactions to build more complex structures. The stereocenter at the 3-position is carried through the synthetic sequence, ensuring the chirality of the final product.

Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine Scaffolds

| Target Molecule Class | Pyrrolidine Derivative Used | Key Synthetic Transformation | Reference |

| DPP-IV Inhibitors | N-substituted-glycyl-2-cyanopyrrolidines | Acylation and coupling reactions | nih.gov |

| Pyrido[3,4-d]pyrimidines | (S)-3-(Boc-amino)pyrrolidine | Cyclization reactions | sigmaaldrich.com |

| N-benzyl-3-sulfonamidopyrrolidines | (S)-3-(Boc-amino)pyrrolidine | Sulfonylation | sigmaaldrich.com |

Incorporation into Peptide and Heterocyclic Compound Frameworks

The structural features of this compound make it an ideal building block for incorporation into both peptide and heterocyclic frameworks. The pyrrolidine ring can be considered a constrained analog of a dipeptide, and its inclusion in a peptide chain can induce specific secondary structures and enhance metabolic stability. peptide.com The BOC protecting group is a standard feature in solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. peptide.comnih.gov After coupling of the pyrrolidine unit, the BOC group can be selectively removed to allow for further chain elongation.

In the realm of heterocyclic chemistry, the pyrrolidine ring serves as a versatile scaffold for the construction of a wide variety of nitrogen-containing ring systems. beilstein-journals.org The functional groups on this compound provide multiple points for cyclization reactions. For example, the deprotected amino group can act as a nucleophile to form fused or spirocyclic systems. The acetylated nitrogen of the pyrrolidine ring itself can participate in or direct cyclization reactions, leading to the formation of intricate polycyclic structures. Research has demonstrated the use of similar BOC-protected aminopyrrolidines in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives, which are potent inhibitors of EGFR tyrosine kinase. sigmaaldrich.com

Table 2: Research Findings on the Incorporation of Functionalized Pyrrolidines

| Application Area | Key Finding | Significance |

| Peptide Synthesis | Incorporation of pyrrolidine rings can enforce specific conformations and increase resistance to enzymatic degradation. | Development of more stable and potent peptide-based therapeutics. |

| Heterocyclic Synthesis | BOC-aminopyrrolidines are effective precursors for multi-component reactions to build complex heterocyclic libraries. | Efficient discovery of new drug candidates with diverse biological activities. |

| Organocatalysis | Chiral pyrrolidine derivatives can act as catalysts in asymmetric reactions, such as aldol (B89426) and Michael additions. | Green and efficient methods for producing enantiomerically pure compounds. |

Enabling the Formation of Intricate Molecular Architectures with High Enantiomeric Purity

A key advantage of using this compound as a chiral building block is its ability to facilitate the synthesis of complex molecules with a high degree of enantiomeric purity. acs.org The stereochemical information embedded in the starting material is transferred throughout the synthetic sequence, minimizing the need for challenging chiral separations or asymmetric induction steps later in the synthesis. This is particularly important in the pharmaceutical industry, where the therapeutic activity and safety of a drug are often dependent on its specific stereochemistry.

The enantiomeric excess (e.e.) of the final product is a critical measure of its purity. Starting with a building block of high enantiomeric purity, such as (S)- or (R)-3-(Boc-amino)pyrrolidine with an e.e. of >98.5%, significantly increases the likelihood of obtaining the target molecule with the desired stereochemistry. ruifuchem.comsigmaaldrich.comsigmaaldrich.com The synthetic routes employing these building blocks are designed to be stereoconservative, meaning the stereochemistry of the chiral center is maintained throughout the reaction sequence.

The synthesis of N-(aminocycloalkylene)amino acid derivatives is an example where chiral aminopyrrolidines are used to produce compounds with high enantiomeric and diastereomeric purity. rsc.org These methods often involve nucleophilic substitution reactions where the chiral amine displaces a leaving group, proceeding with an inversion of configuration at the reaction center, but preserving the original chirality of the pyrrolidine ring. rsc.org Such strategies are fundamental to the construction of intricate molecular architectures with multiple stereocenters, where precise control over the three-dimensional arrangement of atoms is paramount. mdpi.com

Applications in Medicinal Chemistry Research and Drug Development

Exploration of New Drug Candidates Utilizing Pyrrolidine (B122466) Scaffolds, including 1-Acetyl-3-(BOC-Amino)pyrrolidine

The inherent properties of the pyrrolidine scaffold make it an attractive starting point for the exploration of novel drug candidates targeting a wide array of diseases, including cancer, diabetes, and central nervous system disorders. nih.govnih.govbohrium.comtandfonline.com Its structural versatility allows medicinal chemists to design compounds that can effectively interact with various biological targets. nih.gov

The design of therapeutics based on the pyrrolidine scaffold is driven by several key advantages of this heterocyclic ring. nih.govnih.gov Unlike flat aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional structure that can more effectively explore the binding pockets of biological targets. nih.govresearchgate.net This non-planarity, often described as "pseudorotation," contributes to the stereochemistry of the molecule and allows for precise spatial orientation of substituents. nih.govnih.gov

The pyrrolidine nucleus is a core component of many marketed drugs, such as the antiviral Ombitasvir and the antihistamine Metdilazine. mdpi.com Researchers utilize functionalized pyrrolidines like this compound as starting materials or intermediates. The acetyl group at the N-1 position and the BOC-protected amine at the C-3 position provide two distinct handles for chemical modification, allowing for the systematic construction of complex molecules and libraries of compounds for screening. sigmaaldrich.com For instance, pyrrolidine derivatives have been developed as potent inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as inhibitors of protein kinase B (Akt) for cancer therapy. nih.govacs.org

The pyrrolidine ring is the core structure of the natural amino acid proline and its derivatives. wikipedia.org Consequently, pyrrolidine-based compounds like this compound are considered conformationally restricted amino acid mimics. researchgate.net Incorporating such mimics into peptide-based drug candidates is a widely used strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.gov

The use of amino acids and their analogues in prodrug design can enhance drug delivery by targeting the body's natural amino acid transporters. nih.gov By modifying peptide structures with constrained scaffolds like pyrrolidine, chemists can create peptidomimetics with improved pharmacological properties. The BOC (tert-butoxycarbonyl) group on this compound is a standard protecting group in peptide synthesis, highlighting its direct applicability in this area. sigmaaldrich.comchemimpex.com The synthesis of N-substituted-glycyl-2-cyanopyrrolidines, for example, led to the discovery of potent and orally bioavailable DPP-IV inhibitors, demonstrating the success of modifying an amino acid-like structure (glycine) with a functionalized pyrrolidine. nih.gov

Role of the Chemical Compound as a Precursor or Intermediate in Various Synthetic Pathways for Pharmaceutical Agents

This compound (CAS Number: 881298-14-2) and its closely related analogues are crucial intermediates in the synthesis of a variety of pharmaceutical agents. researchgate.netsrdpharma.com The dual-protection scheme, featuring an acetyl group and a BOC group, allows for selective chemical transformations at different positions of the pyrrolidine ring, making it a versatile building block.

For example, the related compound (S)-3-(Boc-amino)pyrrolidine is used as a building block to prepare potent inhibitors of the EGFR tyrosine kinase and N-benzyl-3-sulfonamidopyrrolidines, which act as bacterial cell division inhibitors. sigmaaldrich.com Similarly, (S)-3-amino-1-substituted pyrrolidines are key intermediates in the synthesis of several quinolone antibacterial agents. google.com The synthesis of the DPP-IV inhibitor NVP-LAF237 (Vildagliptin) involves a key intermediate, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, which shares the N-acetyl-pyrrolidine substructure. nih.gov These examples underscore the importance of functionalized pyrrolidines as precursors in multi-step syntheses of complex, biologically active molecules. The ability to introduce specific substituents and control stereochemistry at the pyrrolidine core is fundamental to achieving the desired therapeutic profile. mdpi.com

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrrolidine derivatives, SAR studies focus on how different substituents, their spatial arrangement, and stereochemistry influence the compound's interaction with its biological target. nih.govnih.govbohrium.com

The biological activity of pyrrolidine-based compounds is highly sensitive to steric factors—that is, the size and shape of the substituents attached to the ring. nih.govmdpi.com The non-planar nature of the pyrrolidine ring means that substituents can adopt different spatial orientations, which can dramatically affect how the molecule fits into a protein's binding site. nih.govnih.gov

SAR studies have shown that the puckering of the pyrrolidine ring can be controlled by the choice of substituents, influencing pharmacological efficacy. nih.gov For example, in a series of pyrrolidine pentamine derivatives designed as inhibitors of an aminoglycoside-modifying enzyme, modifications at different positions on the scaffold had varied effects. While some positions were highly sensitive to change, with most modifications leading to a loss of activity, other positions demonstrated potential for optimization with different functional groups. mdpi.com Similarly, SAR studies on PPARα/γ dual agonists revealed that the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov

The table below summarizes general SAR findings for various pyrrolidine-based therapeutic agents.

| Target Class | General SAR Findings on Pyrrolidine Ring | Source(s) |

| Anticancer Agents | Diverse substitution patterns, including spirooxindoles and coumarins, lead to significant anti-proliferative activity against various cancer cell lines. | nih.govbohrium.com |

| Enzyme Inhibitors (AAC(6′)-Ib) | Substitutions at the R1 and R4 positions are highly sensitive, with specific moieties like S-phenyl being critical for inhibitory activity. Modifications at other positions (R3, R5) show potential for optimization. | mdpi.comnih.gov |

| PPARα/γ Dual Agonists | A cis-configuration of substituents at positions 3 and 4 is preferred over a trans orientation for potent, balanced activity. | nih.gov |

| Mcl-1 Protein Inhibitors | Potent inhibitors are often characterized by phenyl groups at R1, aromatic or heteroaromatic rings at R2, and benzenesulfonamides at R3. | nih.gov |

This table presents generalized findings from various studies on pyrrolidine derivatives.

One of the most significant features of the pyrrolidine scaffold is its inherent chirality, often leading to multiple stereoisomers for a single molecular formula. nih.govnih.gov These stereoisomers (enantiomers and diastereomers) can have profoundly different pharmacological and pharmacokinetic properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.govbiomedgrid.com

The spatial orientation of substituents is critical. For instance, in a series of dopamine (B1211576) D2 receptor antagonists, the stereospecificity of the compounds' activity switched from the (S)-configuration to the (R)-configuration at the 2-position of the pyrrolidine ring as the length of an alkyl side chain was increased. nih.gov This demonstrates that a subtle change in one part of the molecule can alter the optimal stereochemistry required for binding at the receptor. nih.gov In another example, the development of DPP-IV inhibitors showed that the (S)-configuration of the 2-cyanopyrrolidine moiety was essential for potent activity. nih.gov The different binding modes of stereoisomers can lead to one being a potent therapeutic agent while the other is inactive or even contributes to undesirable side effects. nih.govnih.govbiomedgrid.com Therefore, the use of enantiomerically pure building blocks like (R)- or (S)-3-(Boc-amino)pyrrolidine is crucial in modern drug discovery to ensure the synthesis of a single, desired stereoisomer. sigmaaldrich.comchemimpex.comsigmaaldrich.com

Research into Self-Immolative Spacers Featuring Pyrrolidine-Carbamate Structures for Targeted Drug Release

Self-immolative spacers, also known as self-immolative linkers, are molecular constructs designed to spontaneously fragment and release a cargo molecule, such as a drug, in response to a specific internal or external stimulus. rsc.orgnih.gov This technology has garnered significant interest in medicinal chemistry, particularly for the development of targeted drug delivery systems. bohrium.com The core principle involves a triggerable protecting group that, upon cleavage, initiates a cascade of electronic rearrangements, leading to the liberation of the active compound. nih.govresearchgate.net This approach is particularly valuable for delivering drugs to specific sites, such as tumor tissues, thereby minimizing off-target effects and enhancing therapeutic efficacy. researchgate.netnih.gov

One of the key areas of research within this field is the development of spacers that can be cleaved by factors prevalent in the tumor microenvironment, such as specific enzymes, changes in pH, or the presence of reactive oxygen species (ROS). researchgate.net The kinetics of the spacer's disassembly are a critical factor in the design of effective prodrugs, as the rate of drug release can significantly impact the therapeutic outcome. nih.gov

Recent research has focused on amine-carbamate-based self-immolative spacers due to their versatility. nih.gov However, a notable limitation of some of these systems is a slow degradation mechanism, which can hinder the timely activation of the drug at the target site. nih.govnih.gov To address this, researchers have engineered advanced spacers, including those with pyrrolidine-carbamate structures, to accelerate the release of the therapeutic agent. nih.govnih.gov

One study systematically investigated the impact of the cyclic amine ring structure on the degradation rate of self-immolative spacers. unimi.it The research team synthesized and evaluated a series of spacers, including those with pyrrolidine, piperidine, and isoxazolidine (B1194047) rings. unimi.it Their findings revealed that the pyrrolidine-carbamate spacer demonstrated a significantly faster drug release compared to the standard ethylenediamine-carbamate spacer. nih.govunimi.it

Further optimization led to the development of a pyrrolidine-carbamate spacer incorporating a tertiary amine handle. nih.govnih.gov This modification was shown to dramatically accelerate the cyclization of the spacer and the subsequent release of hydroxyl-bearing drugs. nih.govnih.gov The proposed mechanism, supported by in silico conformational analysis and pKa calculations, suggests that the tertiary amine facilitates the cleavage of the carbamate (B1207046) bond. nih.govunimi.it

The following table summarizes the comparative drug release performance of different self-immolative spacers linked to the cytotoxic drug Camptothecin (CPT).

Table 1: Half-life of Camptothecin (CPT) Release from Various Self-Immolative Spacers

| Spacer Type | Modification | Half-life (t½) of CPT Release (hours) |

|---|---|---|

| Ethylenediamine-carbamate | - | > 48 |

| Pyrrolidine-carbamate | - | 12 |

| Pyrrolidine-carbamate | Tertiary amine handle | 0.5 |

Data sourced from studies on advanced self-immolative spacers. nih.govunimi.it

The data clearly indicates that the incorporation of a pyrrolidine ring and a tertiary amine handle significantly reduces the half-life of drug release, making these advanced spacers promising candidates for applications where rapid drug activation is crucial. nih.govunimi.it

In a related area of research, a novel self-immolative spacer based on the structure of (5-nitro-2-pyrrolyl)methanol has been developed. rsc.org This system is designed to release a variety of functional groups, including amines, phenols, and thiols, following a reductive stimulus. A key advantage of this scaffold is that a density functional theory (DFT) study demonstrated that the transition state formed from a 5-aminopyrrole during the 1,6-elimination process has a lower activation energy compared to other heterocyclic or p-aminobenzyl derivatives, suggesting a more favorable release kinetic. rsc.org This highlights the ongoing innovation in the design of pyrrolidine-based structures for controlled drug release.

Advanced Characterization and Computational Studies of Pyrrolidine Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is a cornerstone in the structural determination of organic molecules. By examining the interaction of electromagnetic radiation with the compound, chemists can deduce the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Functional Group Placement

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of pyrrolidine (B122466) derivatives.

For N-Boc protected amino acids, the ¹³C NMR chemical shifts of the carbonyl carbons in both the carboxylic acid and the N-Boc group are sensitive to the polarity of the solvent. mdpi.com Generally, these chemical shifts move downfield as the solvent polarity increases. mdpi.com However, in molecules with hydroxyl groups, intramolecular hydrogen bonding can cause the ¹³C NMR chemical shifts of the N-Boc carbonyl carbon to remain nearly constant across different solvents. mdpi.com

In the context of pyrrolidine derivatives, ¹H NMR is used to determine the number of protons in different electronic environments and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms present in the molecule. For instance, studies on N-Boc-L-alanine-OH and N-Boc-L-valine-OH have demonstrated the influence of solvent polarity on the chemical shifts of carbonyl carbons. mdpi.com

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| Pyrrolidine | ¹H | CDCl₃ | Signals corresponding to the CH₂ groups and the NH proton. spectrabase.com |

| N-Boc-pyrrolidine | ¹H | Not specified | Signals for the Boc protecting group and the pyrrolidine ring protons. nih.gov |

| N-Boc-L-alanine-OH | ¹³C | Various | Downfield shift of carbonyl carbons with increasing solvent polarity. mdpi.com |

| N-Boc-L-valine-OH | ¹³C | Various | Similar trend to N-Boc-L-alanine-OH, with smaller changes for the Boc carbonyl. mdpi.com |

This table is for illustrative purposes and specific chemical shifts can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For "1-Acetyl-3-(BOC-Amino)pyrrolidine," the molecular weight is 186.25 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov Mass spectrometry would confirm this molecular weight by detecting the molecular ion peak. The fragmentation pattern can reveal the loss of specific groups, such as the Boc group or the acetyl group, providing further evidence for the proposed structure. This technique is also invaluable in identifying impurities and byproducts in a sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds.

In the case of "this compound," the IR spectrum would be expected to show characteristic absorption bands for the amide and carbamate (B1207046) functional groups. The disappearance of the primary amine absorption peak and the appearance of peaks corresponding to the secondary amide are key indicators of a successful N-tert-butyloxycarbonylation reaction. researchgate.net For example, the protection of the amine group in 3-amino-1-propanol with a t-butoxycarbonyl (tBOC) group is confirmed by the disappearance of the primary amine peak around 1649.0 cm⁻¹ and the appearance of new peaks for the secondary amide. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of synthesized compounds. For chiral molecules like the enantiomers of "this compound," chiral HPLC is employed to determine the enantiomeric excess (e.e.).

Chiral stationary phases (CSPs) are used in HPLC columns to separate enantiomers. Macrocyclic glycopeptides, such as teicoplanin, are effective CSPs for the separation of underivatized amino acids and their derivatives. sigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector. For N-protected amino acids, such as those with a tert-butyloxycarbonyl (t-BOC) group, chiral HPLC is a standard method for enantiomeric resolution. researchgate.net The purity of compounds like (R)-3-(Boc-Amino)pyrrolidine can be determined to be greater than 98.5% by HPLC. ruifuchem.com

The development of new chiral derivatizing agents, such as those based on triazine, has further enhanced the capabilities of HPLC-MS for the analysis of chiral metabolites. nih.gov

Gas Chromatography (GC) for Compound Purity

Gas Chromatography (GC) is another powerful separation technique used to assess the purity of volatile and thermally stable compounds. The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by a carrier gas.

The purity of compounds like (R)-3-(Boc-Amino)pyrrolidine can be assessed using GC, often in conjunction with other techniques like thin-layer chromatography (TLC). ichemical.comsigmaaldrich.com For instance, the assay of (R)-3-(Boc-amino)pyrrolidine can be determined to be ≥98.0% by TLC. sigmaaldrich.com While HPLC is more commonly used for non-volatile and thermally sensitive compounds like many pyrrolidine derivatives, GC can be a valuable tool for certain analogues and for the analysis of volatile starting materials or byproducts.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and for establishing its absolute stereochemistry. For chiral pyrrolidine derivatives, XRD analysis provides unambiguous proof of the spatial orientation of substituents, the puckering of the five-membered ring, and the conformation of appended groups.

For instance, studies on related N-Boc-protected pyrrolidines, such as N-Boc-trans-4-tert-butyl-L-proline, have utilized X-ray crystallography to elucidate how substituents influence the ring's pucker, favoring specific envelope or twist conformations. nih.gov This information is critical as the ring's conformation often dictates the molecule's biological activity or its effectiveness as a chiral ligand. While a compound like 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine has been studied using crystallography, specific crystallographic data for this compound is not publicly documented. nih.gov

Computational Chemistry Approaches in Understanding Pyrrolidine Reactivity and Selectivity

Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular properties, reaction mechanisms, and interactions that can be difficult to observe directly.

Quantum Mechanical Calculations for Reaction Mechanisms and Energetics

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to model the reaction pathways of pyrrolidine derivatives. These calculations can map out the entire energy profile of a chemical reaction, identifying transition states and intermediates. For example, DFT studies on the synthesis of pyrrolidinedione derivatives have elucidated the multi-step reaction mechanism, calculating the energy barriers for each step, including Michael addition and cyclization. beilstein-journals.org Such analyses are vital for optimizing reaction conditions and understanding the factors that control product formation. However, no specific DFT studies on the reaction mechanisms involving this compound have been found.

Molecular Modeling for Conformational Analysis and Ligand-Target Interactions

Molecular modeling is instrumental in studying the conformational landscape of flexible molecules like N-substituted pyrrolidines. The pyrrolidine ring can adopt various puckered conformations (e.g., Cγ-endo or Cγ-exo), and the energy differences between these states can be calculated. nih.gov Conformational analysis of N-Boc-protected piperidones, which are related structures, has been performed using cryo-NMR and corroborated by DFT calculations to understand their preferred shapes. fsu.edu

Furthermore, molecular docking, a key molecular modeling technique, is used to predict how a pyrrolidine derivative might bind to a biological target, such as an enzyme or receptor. This involves simulating the interaction between the ligand and the protein's active site to identify key binding interactions, like hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity. While this has been applied to various pyrrolidine-based inhibitors, specific studies for this compound are absent from the literature. nih.gov

Prediction of Stereoselectivity in Asymmetric Transformations

Computational models are increasingly used to predict and rationalize the stereochemical outcome of asymmetric reactions that produce chiral pyrrolidines. By calculating the energies of the different transition states that lead to various stereoisomers, chemists can understand why one product is formed preferentially. This approach has been successfully applied to organocatalytic reactions for synthesizing chiral pyrrolidines, helping to refine catalyst design and improve enantioselectivity. mdpi.com No predictive computational studies on the asymmetric synthesis of this compound are currently available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Acetyl-3-(BOC-Amino)pyrrolidine?

- Methodological Answer : The synthesis typically involves Boc-protection of 3-aminopyrrolidine followed by acetylation. For Boc protection, tert-butoxycarbonyl (Boc) anhydride or Boc-Cl in a basic medium (e.g., NaHCO₃ or Et₃N) is used. Acetylation is achieved via acetyl chloride or acetic anhydride under anhydrous conditions. Reaction monitoring via TLC and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is standard. Ensure inert atmosphere (N₂/Ar) to prevent side reactions .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with a hexane:ethyl acetate (7:3 to 1:1) gradient is effective. For high-purity requirements (>95%), recrystallization from dichloromethane/hexane mixtures may be employed. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Note that improper solvent selection can lead to Boc-group cleavage .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Waste must be stored in sealed containers and disposed via certified hazardous waste services. Avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm Boc-group signals (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbon). Acetyl groups appear at δ ~2.1 ppm (CH₃) and δ ~170 ppm (CO).

- IR : Look for Boc-related peaks (C=O stretch at ~1680–1720 cm⁻¹) and acetyl C=O at ~1650–1700 cm⁻¹.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., C₁₁H₂₀N₂O₃: 228.15 g/mol). Cross-reference data with NIST Chemistry WebBook for validation .

Q. How to resolve contradictions in reported reactivity of the Boc-protected amine under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or trace moisture. Design a controlled study comparing:

- Catalysts : Pd/C vs. Raney Ni in hydrogenation.

- Solvents : Anhydrous THF vs. wet DMF.

- Reaction Monitoring : Use in-situ IR or LC-MS to track Boc-group stability. Statistical tools (ANOVA) can identify significant variables. Replicate conflicting studies with strict moisture control .

Q. What experimental design strategies optimize the selective functionalization of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to test factors like temperature, reagent stoichiometry, and reaction time. For example:

- Central Composite Design : Vary equivalents of acetylating agent (1.0–2.5 eq) and temperature (0–25°C).

- Response Surface Methodology : Optimize for yield and selectivity. Use HPLC to quantify side products (e.g., over-acetylated derivatives). Advanced software (e.g., JMP, Minitab) aids in modeling interactions .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement rigorous QC protocols:

- Batch Records : Document reagent lots, reaction times, and purification steps.

- Stability Studies : Store samples at -20°C (vs. room temperature) and monitor degradation via NMR/HPLC over 6 months.

- Statistical Process Control (SPC) : Use control charts to track purity (mean ± 3σ). Variability >5% warrants process re-evaluation .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Boc deprotection or acetyl migration.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar vs. nonpolar solvents).

- Cheminformatics : Train machine learning models on PubChem data to predict regioselectivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.